2-Ethylbenzoic acid

Descripción general

Descripción

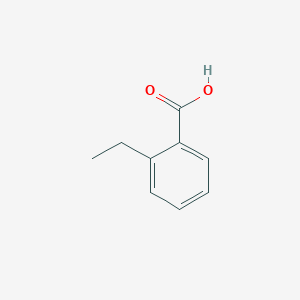

2-Ethylbenzoic acid is an organic compound with the molecular formula C9H10O2 . It has a molecular weight of 150.1745 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

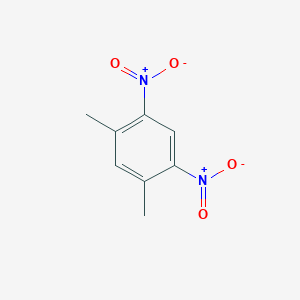

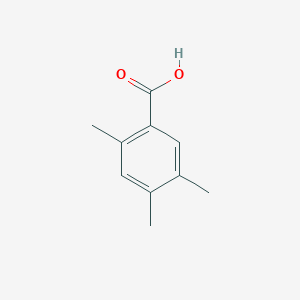

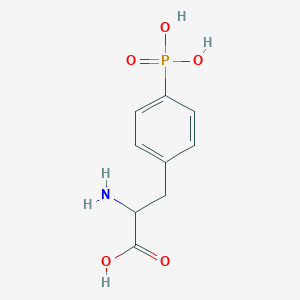

The this compound molecule contains a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 259.7±9.0 °C at 760 mmHg, and a flash point of 120.8±13.4 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Photodegradation of Contaminants

2-Ethylbenzoic acid, as part of the paraben family, is involved in studies exploring the photodegradation of hazardous water contaminants. Specifically, research has been conducted on the photochemical degradation of parabens like ethylparaben, using ultraviolet C lamps, both with and without hydrogen peroxide. The kinetics of these reactions and the by-products, including hydroxylated derivatives of benzoic acid, have been analyzed to understand the efficiency and pathways of the degradation processes. This research is significant for environmental contamination management and the treatment of water pollutants (Gmurek et al., 2015).

Synthesis Processes in Pharmaceutical Industry

This compound is also relevant in the synthesis of other complex compounds. For instance, research has been done on the synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate in pharmaceuticals and material science. The synthesis involves a continuous microflow process, generating aryl-Grignard reagents followed by reaction with gaseous CO2, a process in which this compound might be implicated or have parallel applications (Deng et al., 2015).

Proton Shuttles in Chemical Reactions

In organic chemistry, this compound derivatives, specifically 2-arylbenzoic acids, are explored as proton shuttles in the arylation of indoles with bromobenzenes. The efficiency of different derivatives, including 3-ethoxy-2-phenylbenzoic acid, has been compared, highlighting the potential of this compound in facilitating selective chemical transformations (Pi et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been employed as a substrate for microbial asymmetric synthesis .

Mode of Action

It is known to participate in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide , suggesting it may interact with enzymes or other biological molecules to facilitate these reactions.

Biochemical Pathways

2-Ethylbenzoic acid is involved in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide

Pharmacokinetics

Its molecular weight of 1501745 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known to be used in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide , which suggests it may have roles in various biochemical reactions.

Propiedades

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of incorporating 2-ethylbenzoic acid into the structure of these novel VIM inhibitors?

A1: The research focuses on enhancing the efficacy of 1,2,4-triazole-3-thione based MBL inhibitors. Previous iterations, while showing broad-spectrum inhibition, suffered from limitations like poor cell penetration and susceptibility to hydrolysis []. Introduction of the this compound moiety aimed to address these limitations. Instead of a labile hydrazone-like bond, researchers incorporated a stable ethyl linkage provided by the this compound. This modification led to compounds with a narrower inhibition spectrum but significantly improved activity against VIM-type enzymes [].

Q2: How does the structure of the this compound containing inhibitors influence their interaction with VIM-type enzymes?

A2: Crystallographic studies of VIM-2 in complex with one of these novel inhibitors provided key insights. The this compound moiety, by replacing the hydrazone bond, contributes to a more stable interaction with the enzyme's active site []. Further research is needed to fully elucidate the specific interactions and binding modes.

Q3: What are the implications of the observed structure-activity relationships for future drug development efforts?

A3: This research highlights the importance of subtle structural modifications in drug design []. Replacing the hydrazone bond with the ethyl linkage provided by this compound led to improved activity against VIM-type enzymes. This finding emphasizes the need for continued exploration of chemical modifications to existing scaffolds in the pursuit of more potent and selective MBL inhibitors. Future research should focus on optimizing these interactions to further enhance potency and selectivity while maintaining a favorable safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)